
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched piperidine derivatives in good yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been explored to enhance the efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for hydrogenation, trifluoroacetic acid as a cocatalyst, and various organocatalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride include 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and other piperidine derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and pyrimidine moieties, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H14ClN3O2 |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
6-piperidin-4-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H |
InChI-Schlüssel |
JZHLTTLPUATLQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC(=O)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



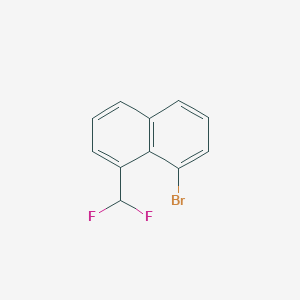
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
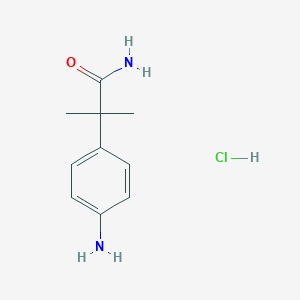
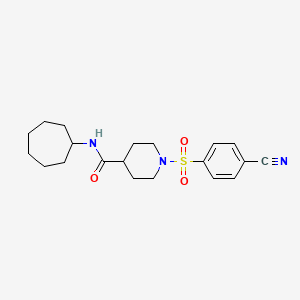

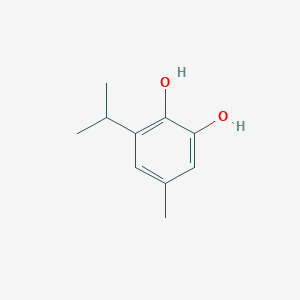
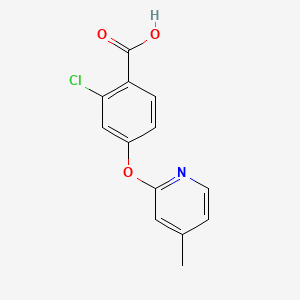
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
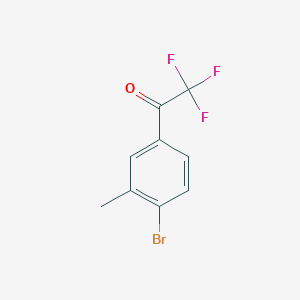
![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)

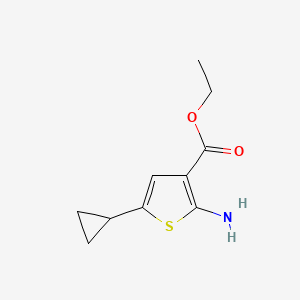
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
